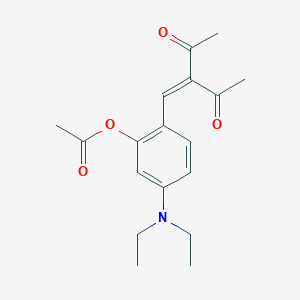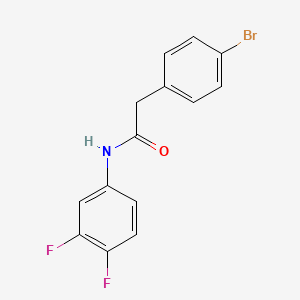![molecular formula C20H17ClN2O3 B5807211 N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CAY10576, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the class of imidazoles and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Wirkmechanismus
The exact mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is not fully understood, but studies have shown that it inhibits the activity of several enzymes and signaling pathways that are involved in cancer cell growth and angiogenesis. Specifically, N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer cells. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are important mediators of inflammation and tumor growth.
Biochemical and Physiological Effects:
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are mediated by the inhibition of COX-2 activity and the downregulation of several signaling pathways that are involved in cancer cell growth and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is its potential therapeutic applications in various diseases, including cancer and inflammation. However, one of the limitations of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is its low solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide and its effects on various signaling pathways and enzymes involved in cancer cell growth and angiogenesis.
Synthesemethoden
The synthesis of N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 1-naphthylamine in the presence of thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with ethylenediamine to form the final product, N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and angiogenesis. Several studies have shown that N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has anti-tumor effects in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-25-18-10-9-15(21)12-17(18)20(24)26-23-19(22)11-14-7-4-6-13-5-2-3-8-16(13)14/h2-10,12H,11H2,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRZGURYWWBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)
![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)


